molecular formula C31H34N2O7 B134923 Manumycin F CAS No. 156317-47-4

Manumycin F

Numéro de catalogue: B134923
Numéro CAS: 156317-47-4
Poids moléculaire: 546.6 g/mol
Clé InChI: SSHVAUUEPNULMP-XCTDESGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Anticancer Properties

Manumycin F has shown promise as an anticancer agent through various mechanisms:

  • Inhibition of Farnesyltransferase : Similar to its counterpart, this compound inhibits farnesyltransferase activity, which is essential for the post-translational modification of Ras proteins, thereby impeding cancer cell proliferation. Research indicates that this compound can induce apoptosis in various cancer cell lines, including pancreatic and colon cancer cells .
  • Case Study: Human Colon Tumor Cells : In a study involving COLO320-DM human colon tumor cells, this compound demonstrated significant inhibition of Ras farnesylation with an IC50 value of approximately 2.5 µM. This inhibition correlated with reduced phosphorylation of downstream signaling proteins like MAPK/ERK .
  • Diverse Cancer Types : Additional studies have reported that this compound exhibits antitumor activity against a variety of malignancies, including hepatocellular carcinoma and mesothelioma .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Anaplasma phagocytophilum : Research highlighted that this compound effectively blocked the infection of host cells by Anaplasma phagocytophilum, a tick-borne bacterium. The compound was found to directly reduce bacterial viability and infectivity at concentrations significantly lower than those required for mammalian cell signaling inhibition .
  • Broad Spectrum Activity : The compound has shown activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases .

Anti-inflammatory and Neuroprotective Effects

Beyond its anticancer and antimicrobial applications, this compound exhibits anti-inflammatory and neuroprotective properties:

  • Mechanism of Action : It is believed that this compound modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative diseases .

Data Summary Table

Application AreaMechanism/EffectKey Findings/Studies
AnticancerInhibition of farnesyltransferaseInduces apoptosis in various cancer cell lines
Inhibition of Ras signalingIC50 ~ 2.5 µM in colon tumor cells
AntimicrobialDirectly inhibits Anaplasma phagocytophilumSignificant reduction in bacterial infectivity
Broad-spectrum antibacterial activityEffective against multiple pathogens
Anti-inflammatoryModulation of inflammatory pathwaysPotential benefits in chronic inflammation
NeuroprotectiveProtection against oxidative stressPromising results in neurodegenerative models

Propriétés

Numéro CAS

156317-47-4

Formule moléculaire

C31H34N2O7

Poids moléculaire

546.6 g/mol

Nom IUPAC

(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+

Clé InChI

SSHVAUUEPNULMP-XCTDESGWSA-N

SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

SMILES isomérique

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

SMILES canonique

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Synonymes

manumycin F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manumycin F
Reactant of Route 2
Manumycin F
Reactant of Route 3
Manumycin F
Reactant of Route 4
Manumycin F
Reactant of Route 5
Manumycin F
Reactant of Route 6
Manumycin F

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.